molecular formula C14H23N3O2 B13243268 tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate CAS No. 2060008-40-2

tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B13243268
CAS No.: 2060008-40-2
M. Wt: 265.35 g/mol
InChI Key: POOIQDYGURZNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate: is a compound that features a pyrazole ring substituted with a piperidine moiety and a tert-butyl ester group

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound is studied for its potential pharmacological propertiesIt may be investigated for its potential as a therapeutic agent .

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate
  • tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-3-carboxylate
  • tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-2-carboxylate

Uniqueness: The uniqueness of tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

2060008-40-2

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)12-9-11(16-17(12)4)10-5-7-15-8-6-10/h9-10,15H,5-8H2,1-4H3

InChI Key

POOIQDYGURZNPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NN1C)C2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.